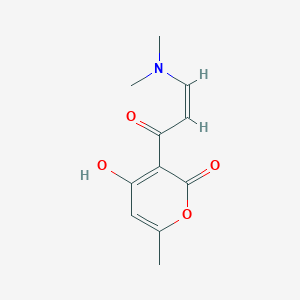

(Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one

説明

(Z)-3-(3-(Dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a pyran-2-one derivative featuring a (Z)-configured dimethylamino acryloyl substituent at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 6-position. Its synthesis involves carbon-carbon bond-forming reactions between 4-hydroxy-6-methylpyran-2-one and dimethylamino-substituted propenones under specific conditions. The compound’s structure is stabilized by intramolecular hydrogen bonding and conjugation effects, as inferred from spectral data (IR, NMR) of related analogs .

特性

IUPAC Name |

3-[(Z)-3-(dimethylamino)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7-6-9(14)10(11(15)16-7)8(13)4-5-12(2)3/h4-6,14H,1-3H3/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWHOYAVFMXZAC-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)C=CN(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)C(=O)/C=C\N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyranone Ring: The initial step involves the cyclization of a suitable precursor to form the pyranone ring. This can be achieved through a condensation reaction between a diketone and an aldehyde under acidic or basic conditions.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, where a dimethylamine reacts with an appropriate leaving group on the pyranone ring.

Acrylate Formation: The final step involves the addition of an acrylate moiety through a Michael addition reaction, where the pyranone ring reacts with an acrylate ester in the presence of a base.

Industrial Production Methods

Industrial production of (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the acrylate moiety, converting it into saturated esters or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated esters or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the cytotoxic effects of compounds related to (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one. For instance, derivatives of coumarin and chalcone have been synthesized, showing promising anticancer properties. The mechanism involves the induction of apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

1.2 Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. Research indicates that modifications to the pyranone structure can enhance its efficacy as an antibacterial agent. For example, derivatives have shown effectiveness against resistant strains of bacteria, indicating a potential role in treating infections that are difficult to manage with conventional antibiotics .

Synthetic Organic Chemistry

2.1 Building Block for Synthesis

(Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one serves as a versatile building block in organic synthesis. It can be employed in the synthesis of more complex molecules through various reactions such as Michael additions and cycloadditions. This property is particularly valuable in the development of new pharmaceuticals and agrochemicals .

2.2 Multicomponent Reactions

The compound can participate in multicomponent reactions (MCRs), which are efficient for synthesizing diverse chemical entities from simple starting materials. MCRs involving this compound have been reported to yield a variety of functionalized products, showcasing its utility in creating libraries of compounds for screening in drug discovery .

Table 1: Summary of Case Studies Involving (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one

作用機序

The mechanism of action of (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The dimethylamino group and acrylate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The pyranone ring may also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.

類似化合物との比較

Comparison with Structural Analogs

Table 1: Structural Analogs of (Z)-3-(3-(Dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Physicochemical Properties

- Melting Points : Derivatives with electron-withdrawing groups (e.g., 8c with 3,4-dichlorobenzoyl) exhibit higher melting points (178°C) due to increased rigidity and intermolecular interactions .

- Yields: Fused pyrano-pyran derivatives (8 series) generally show higher yields (50–65%) compared to allyl-substituted analogs (40–48%), likely due to thermodynamic favorability of cyclization .

Spectral and Mechanistic Insights

- NMR Trends: Aromatic protons in benzoyl-substituted analogs (7b, 7c) resonate at δ 7.8–6.8, while fused pyrano-pyran derivatives (8c) show distinct coupling patterns (J = 10–12 Hz) for vinyl protons .

- Mechanistic Basis: The formation of fused pyrano-pyrans aligns with Baldwin’s rules, favoring 5-exo-trig cyclization over 6-endo pathways .

生物活性

(Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic compound that belongs to the class of pyranones, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is characterized by a pyranone core with a dimethylamino group and an acryloyl substituent. This structure is pivotal for its biological activity.

Antimicrobial Activity

Research has shown that derivatives of 2H-pyran-3(6H)-ones exhibit significant antimicrobial properties. Specifically, compounds with substituents at C-2 and C-6 have demonstrated effectiveness against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The following table summarizes the antimicrobial activity of (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one and related compounds:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Staphylococcus aureus | 1.56 |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Streptococcus sp. | 0.75 |

| 6-Hydroxy-2H-pyran-3(6H)-one derivatives | Various Gram-positive bacteria | Varies |

The compound has shown promising results against Gram-positive bacteria, indicating its potential as an antibacterial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of pyranones are attributed to their ability to inhibit pro-inflammatory cytokines. Studies indicate that (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one can modulate the expression of these cytokines, potentially through the inhibition of NF-kB and AP-1 pathways.

Key Findings

- Cytokine Modulation : The compound significantly reduced levels of TNF-alpha and IL-6 in vitro.

- Mechanism : It appears to interfere with transcription factors involved in inflammatory responses .

Anticancer Potential

Preliminary studies suggest that (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one may possess anticancer properties. Its mechanism may involve apoptosis induction in cancer cells and inhibition of tumor cell proliferation.

Research Highlights

- Cell Lines Tested : The compound was evaluated against various cancer cell lines, including breast and colon cancer cells.

- Results : Significant cytotoxicity was observed at concentrations above 10 µM, with IC50 values indicating effective growth inhibition .

Case Studies

Several studies have documented the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study synthesized (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one and assessed its antimicrobial properties against clinical isolates, confirming its efficacy against resistant strains .

- Comparative Analysis : Another research compared the activity of this pyranone with other known antibacterial agents, revealing superior activity in certain bacterial strains .

Q & A

Q. What are the optimal synthetic routes for (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one, and how can its purity be validated?

Methodological Answer: Synthesis typically involves condensation reactions between 4-hydroxy-6-methyl-2H-pyran-2-one derivatives and dimethylaminoacryloyl chloride under controlled conditions. A validated protocol includes:

- Catalysts/Reagents: Use of Lewis acids (e.g., ZnCl₂) or base-mediated conditions (e.g., triethylamine) to facilitate the acylation step .

- Characterization: HRMS (High-Resolution Mass Spectrometry) is critical for confirming molecular mass. For example, HRMS (ESI-TOF) data for a structurally analogous compound showed [M+H]⁺ at m/z 327.1596 (calculated) vs. 327.1596 (observed), ensuring accuracy .

- Purity Validation: Pair HPLC with UV detection (λ = 280 nm) and compare retention times against synthetic intermediates.

Q. What spectroscopic techniques are most effective for characterizing the Z-isomer configuration of this compound?

Methodological Answer:

- NMR Analysis: Use ¹H-NMR to identify coupling constants (e.g., J = 12–14 Hz for trans-olefinic protons in E-isomers vs. lower values for Z-isomers). ¹³C-NMR can confirm carbonyl environments (e.g., δ ~165–170 ppm for conjugated carbonyl groups) .

- IR Spectroscopy: Stretching frequencies for α,β-unsaturated carbonyl (C=O) appear at ~1680–1700 cm⁻¹, while hydroxyl (O-H) stretches are observed at ~3200–3400 cm⁻¹ .

Advanced Research Questions

Q. How do reaction conditions (solvent polarity, temperature) influence the Z/E isomer ratio during synthesis?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, favoring Z-isomers. Non-polar solvents (e.g., toluene) may shift equilibrium toward E-isomers due to reduced stabilization of polar transition states .

- Temperature Control: Lower temperatures (0–5°C) kinetically trap the Z-isomer, while higher temperatures (reflux) promote thermodynamic equilibration toward the E-form.

- Monitoring: Use time-resolved ¹H-NMR or in-situ FTIR to track isomerization dynamics.

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. To address:

- Dose-Response Studies: Test across a wide concentration range (e.g., 1 nM–100 µM) to identify biphasic effects.

- Purity Thresholds: Ensure ≥98% purity via preparative HPLC and confirm with LC-MS .

- Mechanistic Profiling: Compare results across cell lines (e.g., bacterial vs. mammalian) to distinguish selective toxicity. For example, structural analogs of 4-hydroxy-6-methyl-2H-pyran-2-one derivatives show species-specific inhibition of efflux pumps in bacteria but not human cells .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity in nucleophilic attacks (e.g., at the α,β-unsaturated carbonyl site) .

- MD Simulations: Model solvent interactions to identify steric hindrance effects from the dimethylamino group in aqueous vs. organic phases.

- Data Validation: Cross-reference computed IR/NMR spectra with experimental data to refine force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。